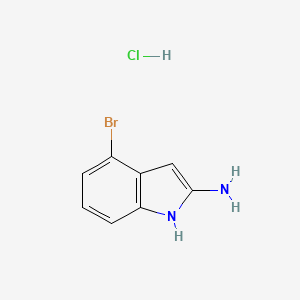

4-bromo-1H-indol-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-6-2-1-3-7-5(6)4-8(10)11-7;/h1-4,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMSMJJXXNCTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)N)C(=C1)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Indole Chemistry

Halogenated indoles are a significant subclass of indole (B1671886) derivatives where one or more hydrogen atoms on the indole ring are replaced by halogen atoms (F, Cl, Br, I). This substitution can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. rsc.org The introduction of a halogen, such as bromine, can also provide a reactive handle for further chemical modifications, making these compounds versatile intermediates in organic synthesis. rsc.org

The presence of a bromine atom on the indole scaffold, as seen in 4-bromo-1H-indol-2-amine hydrochloride, is of particular interest. Bromination of natural products has been observed to enhance biological activity in some cases. rsc.org In the realm of synthetic chemistry, the carbon-bromine bond offers a site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. rsc.orgresearchgate.net

Academic Significance of Bromo Indole Scaffolds in Synthetic Chemistry

The bromo-indole scaffold is a valuable building block in synthetic chemistry. nih.gov Its utility stems from the ability of the bromine atom to participate in a wide range of chemical transformations. For instance, bromo-indoles are common precursors in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. rsc.orgresearchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to a diverse array of substituted indoles that would be difficult to access through other means.

The position of the bromine atom on the indole (B1671886) ring dictates its reactivity and the types of isomers that can be formed. A bromine at the 4-position, as in the compound of interest, influences the electronic environment of the benzene (B151609) portion of the indole ring. Synthetic routes to 4-bromoindoles often involve multi-step processes starting from appropriately substituted anilines or phenols. rsc.orgresearchgate.net

Overview of Research Trajectories Pertaining to Amino Indole Derivatives

Amino-indole derivatives are another critical class of indole (B1671886) compounds characterized by the presence of an amino group on the indole ring. The position of the amino group can vary, leading to different isomers with distinct chemical and biological properties. The 3-aminoindole motif, for example, is found in various biologically active molecules, though unprotected 3-aminoindoles can be unstable. researchgate.net

Indoles bearing an amino group at the 2-position, such as 4-bromo-1H-indol-2-amine, are of interest due to their structural similarity to neurotransmitters like serotonin (B10506) and their potential to interact with biological targets. synthonix.com Research into amino-indoles has explored their synthesis and potential applications in medicinal chemistry, often as scaffolds for developing new therapeutic agents. echemi.comnih.gov The free amino group provides a site for further functionalization, allowing for the creation of libraries of related compounds for structure-activity relationship studies. synthonix.com

Structural and Chemical Foundations of 4 Bromo 1h Indol 2 Amine Hydrochloride

Classical and Established Synthetic Routes to Bromo-Aminoindoles

The synthesis of bromo-aminoindoles, including the target compound this compound, has traditionally relied on well-established named reactions and multi-step sequences. These methods often involve the construction of the indole ring from appropriately substituted precursors or the functionalization of a pre-existing indole core.

Adaptations of Fischer Indole Synthesis for Brominated Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring. wikipedia.orgbyjus.comnih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com For the synthesis of 4-bromo-substituted indoles, this method would necessitate the use of a (3-bromophenyl)hydrazine (B1328922) derivative.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgnih.gov Subsequent protonation and a wikipedia.orgwikipedia.org-sigmatropic rearrangement lead to a di-imine intermediate. wikipedia.orgnih.gov Aromatization and intramolecular cyclization, followed by the elimination of ammonia (B1221849), yield the final indole product. wikipedia.orgnih.gov The choice of acid catalyst, which can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as ZnCl2 and BF3, is crucial for the reaction's success. wikipedia.orgsharif.edu

While the Fischer indole synthesis is versatile, its application to the synthesis of this compound would require a specific set of starting materials and careful control of reaction conditions to ensure the desired regiochemistry. The starting phenylhydrazine must contain a bromine atom at the meta position to yield the 4-bromoindole. The choice of the carbonyl component is also critical for introducing the 2-amino functionality, which often requires a protected or masked amino group that can be deprotected in a subsequent step.

Bartoli Indole Synthesis and its Applicability to this compound

The Bartoli indole synthesis offers an alternative route to substituted indoles, particularly those that are difficult to access through other methods. This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com A key advantage of the Bartoli synthesis is its ability to produce indoles with substituents on both the carbocyclic and pyrrole rings. wikipedia.org The reaction generally requires three equivalents of the Grignard reagent and is often more successful with sterically bulky ortho substituents on the nitroarene. wikipedia.orgonlineorganicchemistrytutor.com

For the synthesis of this compound, a potential starting material would be 1-bromo-2-nitrobenzene. The mechanism involves the addition of the vinyl Grignard reagent to the nitro group, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgyoutube.com Subsequent cyclization and aromatization steps lead to the indole ring. A modification of this method, known as the Dobbs modification, utilizes an ortho-bromine as a directing group, which can be subsequently removed, further expanding the scope of the reaction. wikipedia.orgmsu.edu The introduction of the 2-amino group would likely necessitate the use of a functionalized vinyl Grignard reagent or a subsequent amination step.

Reductive Cyclization Approaches for Indole Ring Formation

Reductive cyclization represents a broad category of reactions for indole synthesis. A common strategy involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization. For instance, the reductive cyclization of an appropriately substituted o-nitrostyrene derivative can lead to the formation of the indole ring.

In the context of this compound, a plausible precursor for reductive cyclization could be a 2-(2-nitrophenyl)acetonitrile derivative bearing a bromine atom at the appropriate position on the benzene ring. The reduction of the nitro group, often achieved using reagents like Fe/HCl or catalytic hydrogenation, would generate an in-situ amino group that can then cyclize onto the nitrile functionality to form the 2-aminoindole core. doaj.org Photocatalytic methods have also emerged for reductive cyclization, offering a milder and more sustainable alternative. researchgate.net

Diazotization and Cyclization Strategies for Brominated Indole Scaffolds

Diazotization reactions, which involve the conversion of a primary aromatic amine to a diazonium salt, are versatile tools in organic synthesis and can be employed in the construction of heterocyclic systems like indoles. numberanalytics.com The diazonium group can act as a leaving group in cyclization reactions.

A synthetic strategy for a brominated indole could involve the diazotization of a suitably substituted aniline (B41778) derivative, followed by an intramolecular cyclization. researchgate.netnih.gov For example, a 2-alkynyl-aniline bearing a bromine atom could be diazotized, and the resulting diazonium salt could then undergo an intramolecular cyclization to form the indole ring. mdpi.com The specific placement of the bromine and the alkyne group on the aniline precursor would be critical to ensure the formation of the desired 4-bromoindole isomer.

Functionalization of Pre-formed Indole Rings to Introduce Bromine and Amine Moieties

An alternative to constructing the indole ring from acyclic precursors is the direct functionalization of a pre-formed indole. This approach can be more atom-economical and can offer a more direct route to the target compound.

The introduction of a bromine atom at the C4 position of the indole ring can be challenging due to the inherent reactivity of the C3 and C2 positions. chim.itresearchgate.net However, through the use of directing groups or specific brominating agents, regioselective bromination can be achieved. For example, the use of N-bromosuccinimide (NBS) or bromine in a suitable solvent can lead to the bromination of the indole ring. researchgate.net

Once the 4-bromoindole scaffold is obtained, the introduction of the amino group at the C2 position is the next critical step. This can be accomplished through various methods, such as amination reactions. One approach involves the conversion of the 4-bromoindole to an intermediate that is susceptible to nucleophilic attack by an amine or an amine equivalent. Gold-catalyzed reactions have been reported for the synthesis of 2-aminoindoles from readily available starting materials. organic-chemistry.org Another strategy could involve the synthesis of a 4-bromo-2-nitroindole, followed by the reduction of the nitro group to an amine.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve atom economy.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of complex molecules, including indoles. mdpi.combeilstein-journals.org For instance, a palladium-catalyzed C-N bond-forming reaction has been developed for the synthesis of brominated indoles. organic-chemistry.org These methods often offer high yields and good functional group tolerance.

Carbonylative approaches, which involve the introduction of a carbon monoxide (CO) unit, have also been explored for the synthesis and functionalization of indoles. beilstein-journals.org These reactions can provide a direct route to various indole derivatives.

Furthermore, photocatalytic methods are gaining traction as a green alternative to traditional synthetic methods. researchgate.net Visible-light-induced reactions can be used to carry out a variety of transformations, including reductive cyclizations, under mild conditions.

Green Chemistry Principles in the Synthesis of Indole Derivatives

The synthesis of indole derivatives, including 4-bromo-1H-indol-2-amine, has increasingly benefited from the application of green chemistry principles. These methodologies aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of indole analogues. nih.gov This method dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields. nih.govorganic-chemistry.org The application of microwave irradiation can enhance classical indole syntheses such as the Fischer, Bischler, and Leimgruber-Batcho reactions. nih.govdurham.ac.uk

In the context of 2-aminoindole synthesis, microwave heating can be particularly effective. For instance, the Bischler indole synthesis, which involves the reaction of an aniline with an α-halo-ketone, can be performed under solvent-free conditions with microwave irradiation to produce 2-arylindoles. organic-chemistry.org A one-pot variation using a mixture of anilines and phenacyl bromides under microwave irradiation simplifies the procedure and improves yields to a range of 52-75%. organic-chemistry.org Similarly, the Leimgruber–Batcho reaction, a versatile method for preparing indoles, shows significantly reduced reaction times and improved product quality when accelerated by microwaves, especially in the presence of Lewis acids. durham.ac.ukrsc.org These microwave-assisted approaches offer a rapid and efficient pathway to the core indole structure, which can be subsequently functionalized to yield compounds like 4-bromo-1H-indol-2-amine.

Table 1: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Bischler Synthesis | Several hours | 45-60 seconds | Significant | organic-chemistry.org |

| Leimgruber-Batcho | 22 hours | 4.5 hours | Comparable to quantitative | durham.ac.uk |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for potentially toxic and volatile organic solvents. organic-chemistry.orgnih.gov These reactions are often facilitated by grinding the reactants together, a technique known as mechanochemistry, or by heating a mixture of solid reactants. youtube.com

A notable example is the solvent-free Bischler synthesis of 2-arylindoles, where anilines and phenacyl bromides are reacted in the solid state, sometimes with a base like sodium bicarbonate, followed by microwave irradiation. organic-chemistry.org This method is lauded for being environmentally friendly, avoiding both organic solvents and toxic metal catalysts. organic-chemistry.org Another approach involves the synthesis of 3-chalcogenyl-indoles from indoles and diorganyl dichalcogenides using a solvent- and metal-free system with DMSO/I2 as a catalytic oxidant. nih.gov Such protocols, characterized by high atom economy, mild conditions, and often short reaction times, are highly desirable for the synthesis of complex molecules. aminer.org

Utilization of Green Solvents (e.g., Water, Ionic Liquids)

When a solvent is necessary, green chemistry encourages the use of environmentally benign alternatives such as water or ionic liquids. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While organic compounds often have low solubility in water, this can be overcome, and in some cases, water can enhance reactivity and selectivity.

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. utp.edu.my They are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. utp.edu.my These properties make them attractive alternatives to volatile organic solvents. In heterocyclic synthesis, ionic liquids can act as both the solvent and catalyst. researchgate.net For example, amino acid ionic liquids (AAILs) have been synthesized and are noted for their potential biocompatibility and biodegradability. utp.edu.myrsc.org The use of ionic liquid-supported reagents can also simplify product isolation through simple extraction, avoiding the need for chromatography. researchgate.net Combining ionic liquids with other green technologies, like supercritical carbon dioxide (ScCO2), offers further advantages for continuous biocatalytic processes by facilitating mass transfer and catalyst recycling. nih.gov

Catalytic Methodologies for C-N and C-C Bond Formation

The construction of the indole core relies heavily on the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Modern synthetic chemistry employs powerful catalytic systems, often based on transition metals, to achieve these transformations with high efficiency and selectivity.

Palladium-Catalyzed C-N Bond-Forming Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-N bonds. nih.gov In the synthesis of 2-aminoindoles, palladium-catalyzed reactions are crucial. One prominent method is the annulative cross-coupling of N-(o-haloaryl)ynamides with amines, which proceeds through a one-pot C–N/C–C bond-forming sequence. rsc.org Another innovative approach involves the palladium-catalyzed intramolecular cyclization of alkynes and imines, which forms the indole structure by creating a bond between the C-2 and C-3 positions. organic-chemistry.org This method is particularly useful for synthesizing functionalized 3-alkenylindoles. organic-chemistry.org

Furthermore, palladium-catalyzed carbonylative coupling reactions provide a modular route to complex heterocyclic structures. nih.gov Tandem reactions, where multiple bond-forming events occur in a single pot, have also been developed. For example, a palladium-catalyzed intramolecular trapping of a Blaise reaction intermediate offers a one-pot synthesis of the indole moiety from nitriles. acs.org The choice of ligand is critical in these reactions, as it controls the catalyst's activity and selectivity. nih.gov

Table 2: Examples of Palladium-Catalyzed Indole Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Annulative Cross-Coupling | N-(o-haloaryl)ynamides, Amines | Palladium catalyst | 2-Aminoindoles | rsc.org |

| Intramolecular Cyclization | 2-(1-alkynyl)-N-alkylideneanilines | Palladium acetate, Tri-n-butylphosphine | 2-substituted-3-(1-alkenyl)indoles | organic-chemistry.org |

| Carbonylative Coupling | 2-Bromopyridines, Imines, Alkynes | Palladium catalyst | Indolizines | nih.gov |

Copper-Mediated Synthetic Transformations

Copper catalysts offer a cost-effective and powerful alternative to palladium for mediating key bond-forming reactions in indole synthesis. acs.org Copper-mediated reactions are particularly effective for creating 2-aminoindole scaffolds. researchgate.net A highly efficient, one-pot multicomponent strategy utilizes a copper(II) bromide-mediated oxidative cyclization as the key step, starting from simple anilines and ynamides. researchgate.net

Another elegant one-pot synthesis of diversely substituted 2-aminoindoles involves a sequential gold(I)-catalyzed hydroamination followed by a copper(II) chloride-mediated oxidative cyclization. rsc.orgrsc.org This dual catalytic system demonstrates good functional group tolerance and high efficiency. rsc.org Copper(I) oxide has also been employed in Ullmann-type reactions for the amination of bromo compounds, providing a direct route to amino-substituted heterocycles. nih.gov Additionally, copper(II)-catalyzed intramolecular aminooxygenation of alkenes provides access to chiral indolines, which are valuable building blocks in medicinal chemistry. nih.gov These copper-mediated methods often proceed under mild conditions and show broad substrate scope, making them highly valuable for constructing complex indole derivatives. researchgate.net

Transition Metal-Free Approaches

The synthesis of indole derivatives without the use of transition metals is a significant area of research, aimed at reducing costs, toxicity, and environmental impact. Several strategies have been developed that can be applied to the synthesis of precursors for this compound.

One prominent method involves the intramolecular cyclization of appropriately substituted anilines. For instance, the synthesis of 4-halo-1H-indoles can be achieved from 2-alkynyl-3-haloanilides using a strong base like sodium hydroxide (B78521) (NaOH) in a refluxing solvent. rsc.org This type of base-mediated cyclization avoids the need for any metal catalyst. The reaction proceeds by deprotonation followed by an intramolecular nucleophilic attack to form the indole ring.

Another powerful transition-metal-free tool is oxidative C-H amination. In this approach, an oxidant is used to facilitate the formation of a carbon-nitrogen bond. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been effectively used as an oxidant for the C-H amination of N-Ts-2-alkenylanilines, yielding a variety of substituted indoles. researchgate.net This protocol is noted for being operationally simple and having a broad substrate scope. researchgate.net The mechanism is proposed to involve a single electron transfer (SET) to generate a radical cation, leading to cyclization. researchgate.net

Furthermore, rearrangement reactions provide a metal-free route to complex heterocyclic structures. The Smiles rearrangement has been utilized in a one-pot synthesis of indole-fused dibenzo[b,f] researchgate.netmdpi.comoxazepines from 2-(1H-indol-2-yl)phenol and 1,2-dihalobenzenes. rsc.org Such strategies highlight the versatility of classic organic reactions in modern synthetic challenges, operating under simple reaction conditions. rsc.org Direct bromination of the indole core, a necessary step for the target compound, is frequently accomplished using reagents like N-Bromosuccinimide (NBS) in a suitable solvent, a standard and effective metal-free method. acs.org

Enantioselective Catalysis in Indole Synthesis

While this compound itself is not chiral, enantioselective catalysis becomes highly relevant when chiral centers are present in precursors or when subsequent modifications aim to introduce chirality. The 2-amino-1H-indole scaffold, a core component of the target molecule, is a valuable precursor in asymmetric synthesis.

An efficient method for the enantioselective annulation of 2-amino-1H-indoles with bromoenals has been developed using N-heterocyclic carbenes (NHCs) as organocatalysts. rsc.org This [3+3] annulation strategy leads to the synthesis of chiral 2-aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-ones in good yields and with high to excellent enantioselectivities. rsc.org This demonstrates that the 2-amino-1H-indole unit can be effectively employed in enantioselective transformations, allowing for the construction of complex, stereochemically defined molecules. The success of such reactions opens the possibility of using chiral precursors derived from 2-aminoindoles for further synthetic applications.

Flow Chemistry Applications in Brominated Indole Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for hazardous reactions. The bromination of indoles and other aromatic substrates often uses highly toxic and reactive molecular bromine (Br₂), posing significant safety risks in a batch environment. mdpi.comvapourtec.com

A safe and efficient protocol for electrophilic bromination has been developed using continuous flow technology. mdpi.com In this system, hazardous bromine is generated in situ by reacting an oxidant, such as sodium hypochlorite (B82951) (NaOCl), with hydrobromic acid (HBr). mdpi.comvapourtec.com This freshly generated bromine is immediately mixed with the substrate stream (e.g., an indole precursor) in a microreactor, ensuring that only small quantities of bromine are present at any given time. mdpi.com Any residual bromine can be instantly quenched post-reaction. mdpi.comvapourtec.com This method has been successfully applied to a range of aromatic substrates, achieving high yields (78% to 99%). mdpi.comvapourtec.com The precise control over reaction parameters like residence time, stoichiometry, and temperature afforded by flow reactors can lead to improved selectivity and yield in the synthesis of brominated indoles. youtube.com

Table 1: Example Flow Chemistry Parameters for Bromination

| Substrate Example | Oxidant | Bromine Source | Residence Time | Achieved Yield | Reference |

|---|---|---|---|---|---|

| Phenol | NaOCl | HBr | 25 min | 95% | mdpi.com |

| Bisphenol A | NaOCl | HBr | 2.5 min | 83% | mdpi.com |

| Cyclododecatriene | NaOCl | HBr | 1 min | 97% | mdpi.com |

Optimization of Reaction Conditions and Yields for this compound Production

For cyclization reactions to form the indole ring, temperature can be a critical factor. For example, in some indole syntheses, conducting the reaction at reflux temperature significantly improves the yield compared to room temperature. researchgate.net However, increasing the reaction time beyond a certain point may not lead to further improvement and can sometimes promote the formation of byproducts. researchgate.net

The choice of solvent is also crucial. Solvents like dimethylformamide (DMF) are often used for their high boiling point and ability to dissolve a wide range of reactants, which is beneficial in cyclization and substitution reactions. rsc.orgnih.gov The concentration of the starting materials can also have a substantial influence on the reaction outcome and yield. researchgate.net

In the final step, the formation of the hydrochloride salt from the free amine is typically an acid-base reaction. Optimization here involves selecting the appropriate solvent (e.g., diethyl ether, ethanol) from which the salt will precipitate cleanly and in high yield upon addition of hydrochloric acid.

Table 2: General Parameters for Reaction Optimization

| Parameter | Area of Impact | General Optimization Strategy |

|---|---|---|

| Temperature | Reaction rate and selectivity | Screen from room temperature to reflux to find the optimal balance between reaction speed and byproduct formation. researchgate.net |

| Solvent | Solubility and reactivity | Test a range of polar aprotic (e.g., DMF, THF) and protic (e.g., Ethanol) solvents. rsc.orgresearchgate.net |

| Reactant Stoichiometry | Conversion and yield | Vary the molar ratios of reactants and catalysts to maximize the conversion of the limiting reagent. researchgate.net |

| Reaction Time | Product yield vs. degradation | Monitor reaction progress (e.g., by TLC, GC-MS) to identify the point of maximum yield before degradation occurs. rsc.orgresearchgate.net |

Precursor Preparation and Sourcing Strategies for this compound

The efficient synthesis of the target compound relies heavily on the availability of its key precursors. The primary precursors can be identified as a 4-bromoindole core and a source for the 2-amino group.

4-Bromoindole: This key intermediate can be sourced in two main ways:

Commercial Purchase: 4-Bromo-1H-indole is available from various chemical suppliers. synthonix.com For laboratory-scale synthesis, this is often the most time-efficient strategy.

De Novo Synthesis: For larger-scale production or when commercial sources are not cost-effective, 4-bromoindole can be synthesized. A common route is the direct bromination of 1H-indole. However, controlling the regioselectivity of this reaction can be challenging. An alternative is to start from a precursor that already contains the bromine atom in the desired position, such as 2-alkynyl-3-bromoanilides, which can be cyclized to form the 4-bromoindole ring system. rsc.org Another approach involves protecting the indole nitrogen, for instance with a benzenesulfonyl group, prior to subsequent reactions.

2-Amino Group Introduction: The 2-amino group is typically introduced onto the pre-formed indole ring. This can be challenging as the 2-position of indole is not always the most reactive site for nucleophilic or electrophilic substitution. One potential strategy involves the halogenation of the 2-position of a protected 4-bromoindole, followed by a nucleophilic substitution with an amine equivalent (e.g., using ammonia or a protected amine source) and subsequent deprotection. Efficient methods for the 2-halogenation of indoles have been reported. acs.org The final step to produce the hydrochloride salt involves treatment of the free amine, (4-bromo-1H-indol-2-yl)methanamine or a related 2-aminoindole, with hydrochloric acid. bldpharm.com

Electrophilic Aromatic Substitution Reactions on the Indole Core

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The rate and regioselectivity of these reactions are dictated by the electronic effects of the existing substituents. In 4-bromo-1H-indol-2-amine, the 2-amino group is a powerful activating group due to its ability to donate electron density through resonance, while the 4-bromo substituent is a deactivating group via its inductive effect but an ortho-, para-director due to its lone pairs.

The most nucleophilic position on an unsubstituted indole is C3. nih.gov The strong activating effect of the 2-amino group further enhances the electron density at the C3 position, making it the primary site for electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylations are expected to proceed with high regioselectivity at this position. organic-chemistry.orgyoutube.com For instance, bromination using a mild source like N-bromosuccinimide (NBS) in a suitable solvent would likely yield the 3-bromo derivative. nih.gov

While the C3 position is overwhelmingly favored, substitution at other positions on the carbocyclic ring is also possible, though typically under harsher conditions. The directing effects of the 4-bromo (ortho-, para-directing) and the 2-amino (ortho-, para-directing) groups converge, suggesting that if C3 were blocked, the next most likely positions for substitution would be C5 and C7. Recent studies on 4-aminoindoles have demonstrated that C7-alkylation can be achieved with high regio- and enantioselectivity using specific N-heterocyclic carbene (NHC) catalysts. chemistryviews.org

Nucleophilic Displacement Reactions at the Bromine Position

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the benzene ring of 4-bromo-1H-indol-2-amine is generally challenging. The SNAr mechanism requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In this molecule, the indole ring system, and particularly the 2-amino group, are electron-donating. These groups increase the electron density of the benzene ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. masterorganicchemistry.com Consequently, reactions with common nucleophiles like alkoxides, amines, or cyanides to displace the bromide are not expected to proceed under standard SNAr conditions. For such a reaction to occur, activation of the ring, for instance by the introduction of a strongly electron-withdrawing nitro group, would be necessary. In a related example, the bromine in 4-bromo-5-nitrophthalodinitrile was successfully substituted by morpholine, demonstrating the necessity of an adjacent electron-withdrawing group. pleiades.online

Reactivity and Transformations Involving the 2-Amino Group

The 2-amino group in the indole ring is a primary amine and exhibits typical nucleophilic reactivity. It can readily participate in a variety of bond-forming reactions.

Acylation and Alkylation Reactions of the Amine

Acylation: The 2-amino group can be easily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. youtube.com This reaction is often used as a method to protect the amine during subsequent chemical transformations. nih.gov The resulting amide is significantly less nucleophilic and less basic than the starting amine.

| Acylating Agent | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acetamide | Base (e.g., pyridine, triethylamine), CH₂Cl₂ | nih.gov |

| Acetic Anhydride ((CH₃CO)₂O) | Acetamide | Base or neat, room temp. to mild heat | youtube.com |

| Benzoyl Chloride (C₆H₅COCl) | Benzamide | Base (e.g., pyridine), CH₂Cl₂ | |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Boc-carbamate | Base (e.g., DMAP, Et₃N), THF or CH₂Cl₂ |

Alkylation: Direct alkylation of the 2-amino group with alkyl halides is often less straightforward than acylation. The initial mono-alkylation product, a secondary amine, is typically more nucleophilic than the primary amine starting material. This can lead to subsequent alkylation events, resulting in a mixture of mono- and di-alkylated products, as well as the potential formation of a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is required to achieve selective mono-alkylation.

Coupling Reactions Involving the Amino Nitrogen

The nucleophilic nitrogen of the 2-amino group can participate in various coupling and condensation reactions. For instance, it can react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. Condensation with carbonyl compounds like aldehydes and ketones can lead to the formation of imines (Schiff bases), which are versatile intermediates for further synthesis. Studies on 2-aminoindoles have shown their utility as key fragments in a variety of biologically active compounds, often leveraging the reactivity of the 2-amino group for building complex molecular scaffolds. nih.gov Furthermore, the 2-amino group can act as a hydrogen bond donor, which is a critical interaction in many biological systems. nih.gov

Reactivity of the Indole Nitrogen (N-1)

The N-1 position of the indole ring possesses an acidic proton (pKa ≈ 17 in DMSO) that can be removed by a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). youtube.com The resulting indolyl anion is a potent nucleophile and can undergo various reactions, most notably N-alkylation and N-acylation.

N-alkylation is a common strategy to introduce substituents at the indole nitrogen. youtube.commdpi.com This is typically achieved by treating the deprotonated indole with an alkyl halide in an SN2 reaction. youtube.com This modification can be crucial for modulating the biological activity of indole-containing compounds or for preventing unwanted side reactions at the nitrogen position during other transformations. A study on the N-1 alkylation of 4-bromoindole with a preformed α-iminoketone using cesium carbonate as a base highlights a modern approach to this transformation. nih.gov

| Reaction Type | Reagent | Base | Typical Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | NaH, KOtBu | N-Methylindole | youtube.com |

| N-Alkylation | Benzyl Bromide (BnBr) | NaH, K₂CO₃ | N-Benzylindole | |

| N-Protection | Triisopropylsilyl chloride (TIPSCl) | Imidazole, Pyridine | N-TIPS-indole | |

| N-Protection | Tosyl Chloride (TsCl) | NaH, Pyridine | N-Tosylindole |

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the C4 position is a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. youtube.comtorontomu.ca These reactions are fundamental in modern organic synthesis for building complex molecular architectures. The reactivity of aryl bromides in these couplings is generally good, falling between the more reactive aryl iodides and the less reactive aryl chlorides. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. wikipedia.orglibretexts.org It is a highly reliable method for forming new C-C bonds. The Suzuki coupling of 4-bromoindole with various arylboronic acids has been used to synthesize 4-arylindoles. acs.org

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne to form an arylalkyne. nih.govmdpi.comwikipedia.orglibretexts.org This method is valuable for introducing alkynyl moieties. The reaction can be performed under mild, copper-free conditions using modern palladium precatalysts. nih.gov 4-Bromo-substituted heterocycles have been shown to be suitable substrates for Sonogashira reactions. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This provides a direct route to synthesize N-arylated products. The reaction is known for its broad substrate scope, and conditions have been developed to couple aryl bromides with a wide range of amines, including heterocyclic amines, often in aqueous or mild conditions. nih.govrsc.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, Pd(PPh₃)₄ + Base (e.g., K₃PO₄, Cs₂CO₃) | C-Aryl | acs.orgnih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C-Alkynyl | mdpi.comnih.gov |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ or Pd precatalyst + Ligand (e.g., XPhos) + Base (e.g., KOtBu) | C-Nitrogen | wikipedia.orgrsc.org |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ + Ligand + Base | C-Alkenyl | mdpi.com |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-Alkyl/Aryl | torontomu.ca |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. rsc.orgnih.gov This reaction is widely utilized in the pharmaceutical industry due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. nih.govrsc.org

While direct experimental data on the Suzuki-Miyaura coupling of this compound is not extensively detailed in publicly available literature, the reactivity of similar bromo-substituted heterocyclic compounds provides a strong basis for predicting its behavior. For instance, the Suzuki-Miyaura coupling of other bromo-substituted heterocycles, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, has been successfully demonstrated with a variety of arylboronic acids using a Pd(PPh₃)₄ catalyst. nih.gov Good yields were often obtained with electron-rich boronic acids. nih.gov Similarly, unprotected ortho-bromoanilines have been effectively coupled with a range of boronic esters, highlighting the reaction's applicability to substrates with amine functionalities. rsc.org

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the organoboron reagent in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org

For a hypothetical Suzuki-Miyaura reaction with this compound, one would anticipate the formation of a 4-aryl-1H-indol-2-amine derivative. The reaction conditions would likely involve a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system like those involving Buchwald ligands, a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and an appropriate solvent like dioxane, toluene, or DMF.

Table 1: Hypothetical Suzuki-Miyaura Reaction of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-phenyl-1H-indol-2-amine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 4-(4-methoxyphenyl)-1H-indol-2-amine |

Heck, Sonogashira, and Stille Coupling Reactions

The Heck reaction typically couples aryl or vinyl halides with alkenes to form substituted alkenes. For this compound, a Heck reaction would be expected to yield a 4-alkenyl-1H-indol-2-amine.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. youtube.comcolab.wssigmaaldrich.com This reaction is instrumental in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. youtube.com The reaction of this compound with a terminal alkyne would be anticipated to produce a 4-alkynyl-1H-indol-2-amine. Successful Sonogashira couplings have been reported for structurally similar compounds like 2-amino-3-bromopyridines. sigmaaldrich.com

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by palladium. researchgate.netwikipedia.org A key advantage of the Stille coupling is the stability of the organotin reagents. nih.gov A potential Stille coupling of this compound with an organostannane would lead to the corresponding 4-substituted-1H-indol-2-amine.

Table 2: Predicted Products of Heck, Sonogashira, and Stille Reactions

| Reaction Type | Coupling Partner | Predicted Product |

|---|---|---|

| Heck | Styrene | 4-(2-phenylvinyl)-1H-indol-2-amine |

| Sonogashira | Phenylacetylene | 4-(phenylethynyl)-1H-indol-2-amine |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. youtube.com This reaction has become a vital tool in medicinal chemistry for the synthesis of aryl amines. nih.govyoutube.com

While specific examples for this compound are scarce, the Buchwald-Hartwig amination of similar bromo-substituted aromatic compounds is well-documented. For instance, the amination of 2- or 4-bromo estrone (B1671321) derivatives has been achieved with various anilines using a Pd(OAc)₂ catalyst and a suitable phosphine (B1218219) ligand like X-Phos. nih.gov The reaction mechanism proceeds through an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond. youtube.com

A Buchwald-Hartwig reaction with this compound would involve the coupling of the bromo-indole with a primary or secondary amine, leading to a 4-amino-substituted indole derivative. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Table 3: Potential Buchwald-Hartwig Amination Reactions

| Amine | Ligand | Base | Product |

|---|---|---|---|

| Aniline | XPhos | NaOtBu | N⁴-phenyl-1H-indole-2,4-diamine |

| Morpholine | RuPhos | K₃PO₄ | 4-(morpholino)-1H-indol-2-amine |

Regioselectivity and Stereoselectivity in Reactions of this compound

There is a lack of specific studies on the regioselectivity and stereoselectivity of reactions involving this compound. However, general principles of reactivity for substituted indoles can provide insights.

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies, including the elucidation of reaction pathways and transition states, for reactions of this compound are not available in the current body of scientific literature. Such investigations would typically involve a combination of experimental techniques (e.g., kinetic studies, in-situ reaction monitoring) and computational modeling (e.g., Density Functional Theory calculations). These studies are crucial for understanding the underlying factors that control the reactivity and selectivity of a reaction and for optimizing reaction conditions.

Functionalization at the Bromine Position to Access Diverse Bromo-Substituted Indoles

The bromine atom at the C-4 position of the indole ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through metal-catalyzed cross-coupling. benchchem.com These transformations are fundamental for introducing molecular complexity and are widely used to synthesize analogues with diverse substituents. Palladium-catalyzed reactions are particularly prominent in this context. benchchem.com

Key cross-coupling reactions applicable to the 4-bromo position include:

Suzuki Coupling: This reaction forms a carbon-carbon bond by coupling the bromoindole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for introducing aryl and vinyl groups.

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the 4-bromoindole and a terminal alkyne. benchchem.com The reaction is typically catalyzed by a combination of palladium and copper catalysts and requires a base. benchchem.com

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromoindole with an alkene, resulting in the formation of alkenyl-substituted indoles. benchchem.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the 4-bromoindole and an amine, enabling the synthesis of N-aryl or N-heteroaryl indoles. benchchem.com

Stille Coupling: This reaction utilizes organotin compounds to form new carbon-carbon bonds with the bromoindole under palladium catalysis.

These reactions allow for the systematic introduction of a wide array of functional groups at the C-4 position, significantly expanding the chemical space accessible from the starting material.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Boronic Acid) | C-C (Aryl, Vinyl) | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Palladium & Copper Catalysts + Base |

| Heck Coupling | Alkene | C-C (Alkenyl) | Palladium Catalyst + Base |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium Catalyst + Base |

| Stille Coupling | Organotin Reagent | C-C | Palladium Catalyst |

Transformations Involving the 2-Amino Group for Side-Chain Diversity

The 2-amino group is a nucleophilic center that can participate in numerous chemical transformations, providing a key site for introducing side-chain diversity. benchchem.com The reactivity of this group allows for the construction of amides, ureas, and other functionalities integral to the development of complex molecules. benchchem.com

Common derivatization strategies for the 2-amino group include:

Acylation/Amidation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide bonds. smolecule.com This is one of the most common methods for elaborating the side chain.

Alkylation: The nitrogen atom can be alkylated using various alkyl halides or other electrophilic alkylating agents to introduce alkyl substituents.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with sodium borohydride) yields secondary or tertiary amines, respectively.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

These transformations highlight the utility of the 2-amino group as a point of diversification for creating libraries of analogues with varied physicochemical properties.

Substitution and Modification of the Indole Nitrogen (N-1)

The indole nitrogen (N-1) can be deprotonated with a suitable base and subsequently alkylated or acylated. This modification can significantly influence the molecule's electronic properties and steric profile. nih.gov A variety of reagents can be used to functionalize the N-1 position. For example, N-alkylation can be achieved using alkyl halides (such as iodomethane or 1-bromoalkanes) in the presence of a base like potassium carbonate or sodium hydroxide. nih.goviajps.com Another method involves using dimethyl carbonate with a base in DMF. chemicalbook.com These reactions provide access to a wide range of N-substituted indole derivatives, which often exhibit distinct biological activities compared to their N-H counterparts. nih.gov

| Reagent Type | Example Reagent | Base | Resulting N-1 Substituent |

|---|---|---|---|

| Alkyl Halide | Iodomethane | K₂CO₃ or NaOH | Methyl |

| Alkyl Halide | Ethyl Bromide | K₂CO₃ | Ethyl |

| Dialkyl Carbonate | Dimethyl Carbonate | K₂CO₃ | Methyl |

| Acyl Halide | Acetyl Chloride | Pyridine or Triethylamine | Acetyl |

| Sulfonyl Halide | Tosyl Chloride | Pyridine or NaOH | Tosyl |

Generation of Structurally Related Analogs for Structure-Reactivity Relationship Studies

The strategic derivatization of the this compound scaffold is a key approach in medicinal chemistry for exploring structure-reactivity relationships (SRR). By systematically modifying different positions of the molecule, researchers can investigate the impact of these changes on the compound's chemical reactivity, and by extension, its biological activity. The bifunctional nature of 4-bromo-1H-indol-2-amine, possessing a nucleophilic amino group at the C2-position and a versatile bromine atom at the C4-position, allows for a diverse range of chemical transformations.

The primary strategies for generating analogs of this compound focus on two main sites: the 2-amino group and the 4-bromo substituent. These modifications allow for the fine-tuning of electronic properties, steric hindrance, and lipophilicity, which are critical determinants of a molecule's reactivity and interaction with biological targets.

Derivatization at the 2-Amino Group:

The 2-amino group of the indole ring is a primary site for derivatization, allowing for the introduction of a wide variety of functional groups through N-acylation and N-alkylation reactions. These modifications can significantly alter the electronic and steric environment of the indole core.

N-Alkylation: Introduction of alkyl groups at the 2-amino position can be achieved through reductive amination or reaction with alkyl halides. This modification impacts the basicity of the nitrogen atom and introduces steric bulk, which can be crucial for modulating reactivity and target binding.

The table below illustrates a representative set of hypothetical analogs derived from N-acylation of the 2-amino group and the potential impact on their chemical properties, which would be essential for SRR studies.

| Analogue ID | R Group (at 2-NH) | Synthetic Strategy | Expected Impact on Reactivity |

| A-1 | Acetyl | N-Acylation with acetyl chloride | Decreased nucleophilicity of the indole ring system. |

| A-2 | Benzoyl | N-Acylation with benzoyl chloride | Introduction of an aromatic ring may lead to altered π-stacking interactions and electronic properties. |

| A-3 | Methyl | N-Alkylation with methyl iodide | Increased basicity of the 2-amino group compared to the acylated analogs. |

| A-4 | Benzyl | Reductive amination with benzaldehyde | Introduction of a flexible bulky group, potentially influencing steric interactions. |

Derivatization at the 4-Bromo Position:

The bromine atom at the C4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, leading to a wide array of structurally diverse analogs.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 4-bromoindole with terminal alkynes, introducing a linear and rigid alkynyl moiety. wikipedia.orgorganic-chemistry.orglibretexts.org This modification can significantly alter the geometry of the molecule and is a common strategy in the synthesis of complex natural products and pharmaceuticals. libretexts.org

Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position. wikipedia.orglibretexts.org This is a valuable strategy for systematically varying the nature of the substituent at this position to probe for key interactions, such as hydrogen bonding, that may be critical for reactivity or biological activity. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. researchgate.net

The following table provides examples of hypothetical analogs generated through these cross-coupling reactions and outlines the rationale for their synthesis in the context of SRR studies.

| Analogue ID | R Group (at C4) | Synthetic Strategy | Rationale for SRR Studies |

| B-1 | Phenyl | Suzuki-Miyaura Coupling | To evaluate the effect of a simple aryl substituent on the electronic and steric properties of the indole core. |

| B-2 | 4-Methoxyphenyl | Suzuki-Miyaura Coupling | To investigate the influence of an electron-donating group on the reactivity of the indole system. |

| B-3 | Phenylethynyl | Sonogashira Coupling | To introduce a rigid, linear substituent and explore its impact on the overall molecular geometry. |

| B-4 | Morpholinyl | Buchwald-Hartwig Amination | To introduce a heterocyclic amine and assess the role of a hydrogen bond acceptor at the C4-position. |

By generating and studying such libraries of analogs, a comprehensive understanding of the structure-reactivity relationships for the 4-bromo-1H-indol-2-amine scaffold can be developed. This knowledge is invaluable for the rational design of new molecules with tailored chemical reactivity and, potentially, desired biological functions.

Theoretical and Computational Studies of 4 Bromo 1h Indol 2 Amine Hydrochloride

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

The electronic structure of 4-bromo-1H-indol-2-amine hydrochloride can be meticulously examined using sophisticated computational techniques such as Density Functional Theory (DFT) and ab initio methods. DFT, particularly with functionals like B3LYP, is a common choice for balancing computational cost and accuracy in studying substituted indoles. These methods solve the Schrödinger equation approximately to determine the electron distribution and energy levels within the molecule.

Such calculations reveal how the substituents—the bromine atom at position 4 and the protonated amine group at position 2—modulate the electronic environment of the parent indole (B1671886) core. The presence of the electronegative bromine atom is expected to significantly influence the electron distribution within the indole ring. fiveable.me These in-silico studies are foundational for understanding the molecule's stability, reactivity, and intermolecular interactions. Computational studies on similarly complex heterocyclic compounds have demonstrated the utility of these methods in elucidating electronic properties. rsc.orgresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the indole ring, with some contribution from the bromine atom's lone pairs. The LUMO is likely to be distributed over the electron-deficient pyrrole (B145914) ring and the C-Br bond. The electron-withdrawing nature of the bromine atom and the positive charge on the aminium group are predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. A smaller HOMO-LUMO gap suggests higher reactivity. The analysis of charge transfer within the molecule can be elucidated through these orbital interactions. researchgate.net

Hypothetical Frontier Molecular Orbital Data

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.85 | Represents the energy of the highest occupied molecular orbital, indicating the molecule's electron-donating capability. |

| LUMO Energy | -1.75 | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 5.10 | The energy difference between HOMO and LUMO, which is a crucial indicator of the molecule's kinetic stability and chemical reactivity. |

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would illustrate the influence of its distinct functional groups.

The protonated amine group (-NH3+) would create a region of strong positive electrostatic potential (typically colored blue), indicating it as a site susceptible to nucleophilic attack or as a hydrogen bond donor. Conversely, the electronegative bromine atom would generate a region of negative potential (typically colored red or yellow) due to its high electron density, though its effect might be nuanced by its ability to participate in halogen bonding. The π-rich benzene (B151609) portion of the indole ring would also exhibit negative potential. Understanding these electrostatic landscapes is crucial for predicting how the molecule interacts with biological targets like receptors or enzymes. researchgate.net

Conformational Analysis and Energy Landscape Exploration

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, a key flexible bond is the C2-NH3+ bond. Rotation around this bond would lead to different conformers with varying steric interactions between the aminium group and the rest of the indole ring.

Theoretical calculations, such as Potential Energy Surface (PES) scans, can be performed to identify the most stable conformers (energy minima) and the transition states that separate them. It is expected that the staggered conformations of the aminium group relative to the indole ring would be energetically favored over eclipsed conformations. The results of such analyses are crucial for understanding how the molecule might fit into a binding pocket of a protein. Similar computational techniques have been successfully applied to determine the preferred conformations of other amino-substituted cyclic compounds. researchgate.net

Aromaticity Analysis of the Brominated Indole Core

Indole itself is an aromatic compound, as its bicyclic structure contains 10 π-electrons, satisfying Hückel's rule (4n+2, where n=2). quora.com The aromaticity of the this compound core can be assessed using computational methods that evaluate magnetic criteria (like Nucleus-Independent Chemical Shift, NICS) and electronic criteria.

The introduction of a bromine atom at the 4-position is not expected to disrupt the core aromaticity, though it will perturb the electron density. The bromine atom's electronegativity can subtly influence the delocalization of the π-electrons. fiveable.me Similarly, the -NH3+ group at the 2-position, being an electron-withdrawing group, will also affect the electronic character of the pyrrole ring. However, the fundamental aromatic nature of the bicyclic indole system should be retained, which is a key determinant of its chemical stability and reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, theoretical models could be used to study various potential reactions. For instance, the mechanism of further electrophilic substitution on the indole ring could be modeled to predict the most likely site of reaction (regioselectivity) by calculating the energies of the intermediate sigma complexes.

Furthermore, reactions such as N-alkylation or acylation at the indole nitrogen could be investigated. By calculating the activation energies for different reaction pathways, chemists can predict reaction outcomes and optimize conditions. For example, the synthesis of related 4-halo-1H-indoles often involves cyclization reactions, and computational modeling could provide insight into the transition state structures and energetics of these crucial steps. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus. The predicted shifts for this compound would show the downfield effect of the bromine atom on adjacent protons and carbons and the influence of the positively charged amine group. Empirical rules based on shielding effects in indole rings can also help in the analysis of NMR data. nih.gov

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated computationally. These calculations can help assign the observed experimental bands to specific molecular motions, such as N-H stretches of the indole and aminium groups, C-H bending, and the C-Br stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption. The calculated λmax values can be compared with experimental spectra to understand the electronic structure and chromophores within the molecule.

Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm)

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

| C2 | 155.2 | - | - |

| C3 | 101.5 | H3 | 6.5 |

| C3a | 129.8 | - | - |

| C4 | 115.0 | - | - |

| C5 | 124.1 | H5 | 7.3 |

| C6 | 121.8 | H6 | 7.1 |

| C7 | 112.5 | H7 | 7.6 |

| C7a | 136.4 | - | - |

| N1-H | - | H1 | 11.5 |

| N2-H₃⁺ | - | H (amine) | 8.9 (broad) |

Intermolecular Interactions and Self-Assembly Propensities (Theoretical Models)

Theoretical and computational studies provide profound insights into the non-covalent forces that govern the supramolecular chemistry of this compound. While direct computational modeling of this specific compound is not extensively documented in public literature, a robust understanding of its intermolecular interactions and self-assembly behavior can be constructed from theoretical analyses of closely related indole, bromo-aromatic, and amine systems. These models predict a complex interplay of hydrogen bonding, halogen bonding, and π-π stacking, which collectively dictate the molecule's propensity to form ordered assemblies.

Hydrogen Bonding: The molecular structure of this compound features multiple sites capable of acting as hydrogen bond donors and acceptors. The indole N-H group, the primary amine (-NH2) which will be protonated as an ammonium (B1175870) group (-NH3+) in the hydrochloride salt, and the chloride counter-ion are the principal players in hydrogen bonding networks.

N-H···Cl and N-H···N Interactions: The protonated amine (-NH3+) is a strong hydrogen bond donor. It is expected to form strong, charge-assisted hydrogen bonds with the chloride anion (Cl⁻). Furthermore, the indole N-H can act as a donor, and the unprotonated amine nitrogen of a neighboring molecule (in a non-salt form or in specific equilibrium states) could act as an acceptor. Quantum-chemical calculations on indole complexes have quantified the energetics of such interactions. For instance, studies on indole-ketone complexes revealed N-H···O hydrogen bonds with interaction energies ranging from -18.4 to -36.4 kJ mol⁻¹, as indicated by Quantum Theory of Atoms in Molecules (QTAIM) analysis. nih.gov Similar strengths can be anticipated for the N-H···N and N-H···Cl bonds, which are fundamental to the self-assembly process.

σ-Type and π-Type Complexes: Ab initio calculations on indole interacting with polar molecules like water have identified two primary types of hydrogen bonding complexes. nih.govresearchgate.net A σ-type complex involves a direct hydrogen bond with an atom in the molecular plane, such as the indole nitrogen. For the indole-water dimer, this σ-type interaction is significantly more stable, with a calculated interaction energy of -23.6 kJ/mol. researchgate.net A π-type complex involves the hydrogen atom of a partner molecule interacting with the electron-rich π-cloud of the indole ring. These interactions are weaker, with energies around -13.5 to -18.8 kJ/mol. nih.govresearchgate.net For this compound, both interaction types are plausible, contributing to the formation of a stable, three-dimensional assembly.

Halogen Bonding: The bromine atom at the C4 position of the indole ring is a key participant in directing intermolecular assembly through halogen bonding. This non-covalent interaction occurs between the electropositive region on the halogen atom, known as the σ-hole, and a Lewis base (an electron-rich site) on an adjacent molecule. youtube.com

C-Br···Y Interactions (Y = O, N, Cl⁻): Theoretical studies on bromo-aromatic compounds confirm the directional nature of halogen bonds. nih.govnih.gov The strength of the halogen bond is influenced by the electron-withdrawing capacity of the groups attached to the carbon bearing the halogen, which enhances the positivity of the σ-hole. youtube.com In the crystal structures of related bromo-substituted indole derivatives, short Br···O contacts have been observed, indicative of halogen bonding. nih.gov For this compound, the bromine atom can interact favorably with the chloride ion or the nitrogen/oxygen atoms in neighboring molecules, acting as a specific and directional force in crystal packing and self-assembly.

π-π Stacking and Other van der Waals Forces: The planar, aromatic indole core promotes self-assembly through π-π stacking interactions. These interactions are a result of van der Waals forces, including dispersion and electrostatic quadrupole-quadrupole interactions.

Stacking Configurations: Theoretical models for benzene dimers, the prototypical system for π-stacking, show that offset-parallel and T-shaped configurations are energetically favorable over a perfectly eclipsed sandwich arrangement. wikipedia.org Similar geometries are expected for the indole rings of this compound. Computational studies on substituted indole derivatives have calculated the interaction energies for various stacking modes. For instance, the pairing of antiparallel indole systems can have interaction energies up to -60.8 kJ mol⁻¹, with London dispersion forces being the dominant contributor. nih.gov Slipped π-π interactions involving the phenyl rings in related structures account for energies between -28.9 and -33.9 kJ mol⁻¹. nih.gov These interactions would drive the molecules to arrange in columnar or layered supramolecular structures.

The combination of these directional and non-directional forces suggests that this compound has a strong propensity for self-assembly into well-defined, stable supramolecular architectures. The hydrochloride form, with its strong charge-assisted hydrogen bonds, is expected to further enhance the stability and order of these assemblies compared to its freebase counterpart.

Theoretical Interaction Data for Related Indole Systems

| Interaction Type | Interacting System | Calculated Interaction Energy (kJ/mol) | Method/Basis Set | Reference |

|---|---|---|---|---|

| σ-Type H-Bond | Indole···Water | -23.6 | ab initio | researchgate.net |

| π-Type H-Bond | Indole···Water | -13.5 to -18.8 | ab initio | nih.gov |

| N-H···O H-Bond | Indole···Cyclohexanone | -36.4 (Potential Energy Density) | QTAIM / M06-2X | nih.gov |

| Indole/Indole Stacking | Phenylsulfonyl-substituted Bromoindole | -43.1 to -60.8 | CE-B3LYP/6-31G(d,p) | nih.gov |

| Phenyl Ring π-π Stacking | Phenylsulfonyl-substituted Bromoindole | -28.9 to -33.9 | CE-B3LYP/6-31G(d,p) | nih.gov |

| Halogen Bond | C6H6···BrCl | -27.80 | DFT / wB97XD | nih.gov |

Future Research Directions and Unresolved Challenges Pertaining to 4 Bromo 1h Indol 2 Amine Hydrochloride

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of polysubstituted indoles remains a formidable challenge in organic chemistry. Traditional methods often lack regiocontrol and require harsh conditions. For 4-bromo-1H-indol-2-amine hydrochloride, future research must focus on developing novel synthetic routes that are both efficient and highly selective.

Late-Stage C-H Functionalization: Directing C-H activation at the C2 and C4 positions of an indole (B1671886) precursor could drastically shorten synthetic sequences. Research into developing new palladium or other transition-metal catalysts capable of such selective functionalization is a key area of interest. researchgate.net

Domino and Tandem Reactions: Designing a reaction cascade where multiple bonds are formed in a single pot from simpler starting materials, such as substituted 2-alkynylanilines, could provide a more atom-economical and efficient route. rsc.org

Novel Cyclization Strategies: Exploring alternatives to classical indole syntheses (e.g., Fischer, Leimgruber-Batcho) that are more tolerant of the bromo and amino functionalities is crucial. For instance, developing new intramolecular cyclization precursors could offer higher yields and better control over the final substitution pattern. rsc.org

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The electronic interplay between the electron-donating amine group at C2 and the electron-withdrawing, yet synthetically versatile, bromine atom at C4 makes the reactivity of this compound complex and intriguing.

Future research should aim to:

Map Regioselectivity: Systematically investigate the regioselectivity of electrophilic substitution reactions. The directing effects of the N-H, C2-amine, and C4-bromo groups need to be thoroughly understood to predict and control the outcome of further derivatization.

Leverage the Bromo Group: The bromine atom is not merely a substituent but a synthetic handle. Future work should explore its use in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups at the C4 position. This has been demonstrated with other bromoindoles, such as 6-bromoindole, to create complex molecules. nih.gov

Exploit the 2-Amine Functionality: The reactivity of the 2-amino group, particularly in the context of the indole ring's electronics, is underexplored. Investigations into its nucleophilicity and its potential to direct ortho-lithiation or participate in cyclization reactions could unlock new chemical space.

Integration into Continuous Flow Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automated, high-throughput synthesis.

For a molecule like this compound, future research in this area would involve:

Developing Flow-Compatible Reactions: Adapting key synthetic steps, such as nitrations, reductions, or cyclizations, to a flow environment. The reduction of nitro-aromatic compounds to primary amines, a likely step in a potential synthesis, has been successfully demonstrated in continuous-flow reactors. beilstein-journals.org

Telescoping Multi-Step Syntheses: Integrating multiple reaction steps into a single, continuous sequence without isolating intermediates. This has been achieved for other complex heterocycles and could significantly reduce waste and production time for the target compound. nih.gov

In-line Purification and Analysis: Incorporating real-time monitoring (e.g., IR, UV-Vis) and in-line purification modules to enable a fully automated "raw material to product" platform.

A hypothetical flow synthesis could involve pumping a solution of a nitro-indole precursor through a packed-bed reactor containing a reduction catalyst, followed by immediate mixing with hydrochloric acid in a subsequent module to precipitate the desired hydrochloride salt.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Potential for thermal runaway, exposure to hazardous intermediates. | Enhanced safety due to small reaction volumes, better temperature control. |

| Scalability | Often challenging, non-linear scale-up issues. | More straightforward, scaling by running longer or using parallel reactors. |

| Efficiency | Can be limited by reaction times and manual handling. | Often faster reaction times and potential for automation. |

| Reproducibility | Can vary between batches. | High, due to precise control over reaction parameters. |

Application of Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry is an indispensable tool for modern synthetic and medicinal chemistry. Applying these methods to this compound can accelerate discovery and rationalize experimental observations.

Future research directions include:

Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation barriers, and predict the regioselectivity of substitutions. This can help in selecting optimal reaction conditions and catalysts before extensive lab work is undertaken.

Virtual Screening and Analogue Design: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to design new derivatives with desired biological activities. The design of other kinase inhibitors based on pyrazole (B372694) and indole scaffolds has successfully used these approaches. researchgate.netnih.gov

Spectroscopic Property Prediction: Calculating NMR, IR, and other spectral data to aid in the characterization and structural confirmation of newly synthesized compounds.

Furthering Sustainable and Eco-Friendly Synthetic Strategies

The principles of green chemistry are paramount for the future of chemical manufacturing. Research into sustainable synthetic routes for this compound is essential for its long-term viability.

Key areas for investigation are:

Catalytic and Atom-Economical Reactions: Prioritizing the use of catalysts over stoichiometric reagents to minimize waste.

Green Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or 2-methyltetrahydrofuran.

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure, potentially aided by mechanochemistry or photoredox catalysis, to reduce energy consumption. The synthesis of other bromo-substituted heterocycles has been shown to be challenging, often requiring specific catalysts and conditions that could be optimized for sustainability. google.com

Challenges in Scalable and Preparative Synthesis for Academic and Industrial Applications

Moving a synthesis from the milligram laboratory scale to the kilogram industrial scale presents numerous challenges. For this compound, these hurdles are significant.

Unresolved challenges include: